molecular formula C10H8BrF3O2 B2730657 Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate CAS No. 1069115-16-7

Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate

Cat. No.: B2730657
CAS No.: 1069115-16-7
M. Wt: 297.071
InChI Key: KDILYTLSFXYMOU-UHFFFAOYSA-N
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Description

Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate (CAS: 1069115-16-7) is an organobromine ester with the molecular formula C₁₀H₈BrF₃O₂ and an average molecular mass of 297.070 g/mol . Its structure features a phenyl ring substituted with a bromine atom at the ortho (2-) position and a trifluoromethyl (-CF₃) group at the meta (5-) position, linked to a methyl acetate moiety. This compound is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of the bromine and trifluoromethyl groups, which enhance reactivity in coupling reactions and functionalization .

Key properties:

  • Monoisotopic mass: 295.965976 g/mol
  • ChemSpider ID: 57580319
  • InChIKey: KDILYTLSFXYMOU-UHFFFAOYSA-N

Properties

IUPAC Name

methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-4-7(10(12,13)14)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDILYTLSFXYMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl bromide with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position is highly reactive and can undergo nucleophilic substitution. The trifluoromethyl group (CF₃) at the 5-position enhances the compound’s electron-withdrawing nature, stabilizing intermediates and facilitating substitution.

Reaction Type Reagents Conditions Products
Substitution with aminesSodium azide (NaN₃), aminesPolar aprotic solvents (e.g., DMF)Azides, amines, or amine derivatives
Substitution with thiolsSodium thiophenoxide, etc.Basic conditions (e.g., KOtBu)Thioethers

Mechanism : The bromine atom acts as a leaving group, replaced by nucleophiles via an SN2 mechanism. The CF₃ group increases the electrophilicity of the aromatic ring, favoring substitution .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS due to the directing effects of substituents. The bromine atom (meta-directing) and CF₃ group (strongly meta-directing) influence the reactivity and regioselectivity of electrophiles .

Reaction Type Reaction Conditions Major Products
NitrationHNO₃/H₂SO₄Nitro-substituted derivatives
Friedel-Crafts acylationAlCl₃, acyl chlorideAcylated derivatives

Directing Effects :

  • Bromine : Deactivates the ring (due to electron-withdrawing nature) and directs electrophiles to the meta position.

  • CF₃ : Strongly deactivates the ring via inductive effects and directs electrophiles to the meta position relative to itself.

This combined effect results in substitution primarily at the 3- and 6-positions relative to the ester group .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Hydrolysis Type Reagents Conditions Products
Acid-catalyzedH₃O⁺, H₂OReflux, acidic conditions2-[2-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Base-catalyzedOH⁻, H₂OBasic conditionsCarboxylate salt + methanol

Mechanism : Acidic hydrolysis involves protonation of the carbonyl oxygen, while basic conditions deprotonate the leaving group (methanol) .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reaction Type Reagents Conditions Products
LiAlH₄ reductionLiAlH₄, anhydrous ether−78°C to room temperature2-[2-Bromo-5-(trifluoromethyl)phenyl]ethanol

Mechanism : The ester is reduced via a two-step process: first to an aldehyde intermediate, then to a primary alcohol .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura).

Reaction Type Reagents Conditions Products
Suzuki couplingBoronic acid, Pd(0) catalystTHF, base (e.g., K₂CO₃)Biaryl derivatives

Mechanism : The bromine atom undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with a boronic acid to form a new C–C bond.

Key Structural and Reactivity Insights

  • Trifluoromethyl Group (CF₃) : Enhances lipophilicity and electronic withdrawal, accelerating substitution reactions.

  • Bromine Substituent : A good leaving group, enabling diverse substitution pathways .

  • Ester Functional Group : Provides a reactive site for hydrolysis and reduction .

Comparison of Reaction Pathways

Reaction Key Features Applications
Nucleophilic substitutionRapid under basic conditions; sensitive to steric hindrancePharmaceutical synthesis, materials
Electrophilic substitutionRegioselectivity governed by substituent directing effectsFunctionalized aromatic compounds
Ester hydrolysisEnvironmentally friendly; critical for converting esters to acidsDrug synthesis, agrochemicals

Mechanistic Considerations

The trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in substitution reactions, while the bromine atom’s ortho position to the ester group influences steric interactions during nucleophilic attack .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H8BrF3O2
  • Molecular Weight : Approximately 297.07 g/mol
  • IUPAC Name : Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate
  • Structural Features : The presence of bromine and trifluoromethyl groups enhances the compound's reactivity, making it suitable for various chemical reactions.

Pharmaceutical Applications

Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate serves as a crucial intermediate in the synthesis of biologically active compounds. Its structural characteristics allow for modifications that can lead to new pharmacological agents.

Synthesis of Active Compounds

The compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. For instance, it has been explored in the development of anti-cancer drugs and antimicrobial agents due to its ability to modify biological activity through structural alterations.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study demonstrated that certain synthesized compounds derived from this acetate showed minimum inhibitory concentration (MIC) values as low as 1 µg/mL against several bacterial strains, including Staphylococcus aureus and Enterococcus species .

Material Science Applications

The unique properties of this compound also make it valuable in material science, particularly in the development of advanced materials with specific functional characteristics.

Polymer Chemistry

This compound can be employed as a building block in polymer synthesis, contributing to materials with enhanced thermal stability and chemical resistance. Its trifluoromethyl group is particularly beneficial in improving the hydrophobicity of polymers.

While this compound has promising applications, it is essential to consider its environmental impact and safety profile. Studies have indicated that compounds containing bromine and trifluoromethyl groups can pose risks due to their potential persistence in the environment and bioaccumulation . Thus, proper handling and disposal methods must be established.

Mechanism of Action

The mechanism of action of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positional isomerism of substituents on the phenyl ring significantly influences physicochemical properties and reactivity. Below is a comparative analysis with analogous esters:

Table 1: Substituent Positions and Molecular Data
Compound Name Substituents (Position) Molecular Formula Molecular Mass (g/mol) Key References
Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate Br (2), CF₃ (5) C₁₀H₈BrF₃O₂ 297.070
Methyl 2-(4-bromophenyl)acetate Br (4) C₉H₉BrO₂ 241.070
Methyl 2-(3-bromophenyl)acetate Br (3) C₉H₉BrO₂ 241.070
Methyl 2-(5-bromo-2-methoxyphenyl)acetate Br (5), OCH₃ (2) C₁₀H₁₁BrO₃ 259.100
Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate OCH₃ (5), NO₂ (2), CF₃ (4) C₁₁H₁₀F₃NO₅ 293.200

Key Observations :

  • Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound is a strong electron-withdrawing group (EWG), which polarizes the aromatic ring and increases electrophilicity at reactive sites. In contrast, methoxy (-OCH₃) groups (e.g., in and ) are electron-donating, leading to reduced ring activation .

Reactivity Trends :

  • The target compound’s ortho-bromo substituent may facilitate Suzuki-Miyaura couplings with boronic acids, whereas para-bromo analogs (e.g., ) are more suited for SNAr reactions due to reduced steric hindrance .
  • Trifluoromethyl groups enhance stability against metabolic degradation compared to methoxy or nitro groups .

Insights :

  • The higher lipophilicity (LogP) of the target compound compared to analogs (Table 3) suggests improved membrane permeability, a critical factor in drug design.
  • Antimicrobial activity in is attributed to the bromophenyl moiety, but the trifluoromethyl group’s impact remains unexplored .

Biological Activity

  • Molecular Formula : C10H8BrF3O2
  • Molecular Weight : 297.07 g/mol
  • IUPAC Name : Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate
  • CAS Number : 1069115-16-7

The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, potentially increasing its interaction with biological targets such as enzymes and receptors .

The biological activity of compounds containing bromine and trifluoromethyl groups often involves modulation of enzyme activity or receptor interaction. The mechanism can vary based on the specific application but typically includes:

  • Enzyme Inhibition : Compounds like methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : Interaction with receptors can result in significant biological responses, including anticancer effects.

Biological Activities

While comprehensive studies specifically targeting this compound are sparse, similar compounds have demonstrated various biological activities:

  • Antimicrobial Activity : Compounds with bromine and trifluoromethyl groups often exhibit antimicrobial properties, which can be attributed to their ability to disrupt cellular functions in pathogens.
  • Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells. For instance, structural modifications on aromatic rings significantly influence cytotoxicity against tumor cell lines .
  • Enzyme Inhibition : The presence of trifluoromethyl groups has been linked to enhanced potency in inhibiting certain enzymes like serine/threonine kinases, which are crucial in cancer progression .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAnticancerVarious tumor cell lines
Compound BAntimicrobialBacterial strains
Compound CEnzyme inhibitionSerine/threonine kinases

Research Insights

  • Cytotoxicity Studies : In vitro studies on structurally similar compounds have shown significant cytotoxic effects against human tumor cell lines at nanomolar concentrations. These findings indicate that structural modifications can enhance therapeutic potential while maintaining low toxicity profiles .
  • Structure-Activity Relationship (SAR) : Research demonstrates that the position and nature of substituents on aromatic rings play a critical role in determining biological activity. For example, the introduction of a trifluoromethyl group at specific positions has been shown to increase the potency of inhibitors targeting various receptors and enzymes .
  • Potential for Drug Development : The unique properties of this compound suggest it could serve as a valuable building block for developing new therapeutic agents targeting cancer and other diseases .

Q & A

How can the purity of Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate be optimized during synthesis?

Methodological Answer:
Purity optimization requires a combination of purification techniques and analytical validation:

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/methanol mixtures) to isolate the compound from byproducts .
  • LCMS/HPLC Validation : Monitor synthesis success via LCMS (e.g., m/z 428–754 [M+H]+ detection) and HPLC retention time consistency (e.g., 0.61–1.32 minutes under specific conditions) .
  • Recrystallization : Employ solvent systems (e.g., ethyl acetate/hexane) to enhance crystallinity and remove impurities.

What crystallographic methods are recommended for structural determination of this compound?

Advanced Methodology:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use programs like SHELXL for refinement, which supports high-resolution data and twin correction .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and validate molecular geometry .
  • WinGX Suite : Integrate data processing, structure solution, and refinement workflows for small-molecule crystallography .

How can density-functional theory (DFT) be applied to study its electronic properties?

Computational Strategy:

  • Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, validated against experimental ionization potentials .
  • Solvent Effects : Utilize continuum solvation models (e.g., PCM or COSMO) in Gaussian or ORCA software to predict solvatochromic shifts and reactivity in polar solvents .

What are the challenges in functionalizing the bromo group in this compound?

Reactivity Insights:

  • Nucleophilic Substitution : The bromo group at the 2-position is sterically hindered by the trifluoromethyl group, requiring strong bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-catalyzed coupling) .
  • Competing Reactions : The electron-withdrawing trifluoromethyl group may deactivate the aryl ring, necessitating elevated temperatures or microwave-assisted synthesis for Suzuki-Miyaura couplings .

What methods are effective for synthesizing amide derivatives of this ester?

Synthetic Protocol:

  • Step 1 : Hydrolyze the methyl ester to the carboxylic acid using LiOH/THF/H₂O.
  • Step 2 : Activate the acid with HATU or DCC, then couple with amines (e.g., 4-(trifluoromethyl)aniline derivatives) under inert conditions .
  • Step 3 : Purify via flash chromatography (ethyl acetate/hexane) and confirm by LCMS (m/z 681–754 [M+H]+) .

Which spectroscopic techniques are critical for characterizing this compound?

Analytical Workflow:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆), focusing on deshielded protons near electron-withdrawing groups (δ 7.5–8.5 ppm for aromatic protons) .
  • FT-IR : Confirm ester carbonyl stretching (~1740 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error .

How do solvation models predict its behavior in different solvents?

Computational Approach:

  • PCM Modeling : Calculate solvation free energies in solvents like water, DMSO, or THF using Gaussian09 with the SMD solvent model .
  • LogP Estimation : Use software like MarvinSuite or ACD/Labs to predict partition coefficients, critical for bioavailability studies .

What are the mechanistic pathways for its hydrolysis under basic conditions?

Mechanistic Study Design:

  • Kinetic Analysis : Monitor hydrolysis rates via UV-Vis spectroscopy (ester cleavage at 240–260 nm) in NaOH/MeOH solutions.
  • Isotope Labeling : Use ¹⁸O-labeled water to trace nucleophilic attack on the ester carbonyl .
  • DFT Transition-State Modeling : Identify energy barriers for hydroxide ion attack using B3LYP/6-31G(d) basis sets .

How to design assays for evaluating its bioactivity?

Biological Screening Strategy:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
  • Metabolic Stability : Assess half-life in liver microsomes (human/rat) with LCMS quantification .

How does the trifluoromethyl group influence reactivity compared to other substituents?

Comparative Analysis:

  • Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the para position, directing electrophilic substitution to the meta position (Hammett σₚ⁺ = 0.61) .
  • Steric Effects : Compare reaction rates of -CF₃ vs. -CH₃ analogs in SNAr reactions (e.g., 10x slower kinetics for -CF₃ due to steric bulk) .

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